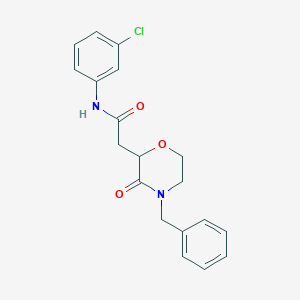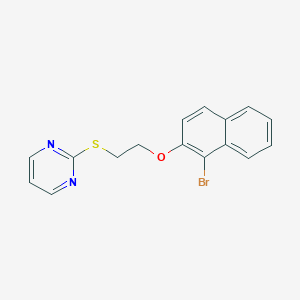
N-(2-methoxybenzyl)-2-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-2-phenoxybutanamide, also known as ML352, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylamides and has been synthesized through various methods.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-2-phenoxybutanamide involves the modulation of various proteins and enzymes in the body. N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to target the protein Hsp70, which is involved in cancer cell survival. N-(2-methoxybenzyl)-2-phenoxybutanamide also inhibits the production of pro-inflammatory cytokines by targeting the enzyme IKKβ. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation and improve tissue damage. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
The advantages of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its high potency and specificity for its target proteins and enzymes. N-(2-methoxybenzyl)-2-phenoxybutanamide has also been shown to have low toxicity in animal models. The limitations of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
The future directions for N-(2-methoxybenzyl)-2-phenoxybutanamide research include the development of more efficient synthesis methods and the optimization of its pharmacokinetics and bioavailability. N-(2-methoxybenzyl)-2-phenoxybutanamide could also be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular disorders. Additionally, the combination of N-(2-methoxybenzyl)-2-phenoxybutanamide with other drugs could be explored for its synergistic effects in cancer and inflammation research.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-2-phenoxybutanamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxybenzyl)-2-phenoxybutanamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(2-methoxybenzyl)-2-phenoxybutanamide in disease treatment.
合成方法
The synthesis of N-(2-methoxybenzyl)-2-phenoxybutanamide has been achieved through various methods. The most common method involves the reaction of 2-phenoxybutyric acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(2-methoxybenzyl)-2-phenoxybutanamide as a white solid with a yield of 60-70%.
科学研究应用
N-(2-methoxybenzyl)-2-phenoxybutanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells by targeting the protein Hsp70, which is involved in cancer cell survival. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
产品名称 |
N-(2-methoxybenzyl)-2-phenoxybutanamide |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C18H21NO3/c1-3-16(22-15-10-5-4-6-11-15)18(20)19-13-14-9-7-8-12-17(14)21-2/h4-12,16H,3,13H2,1-2H3,(H,19,20) |
InChI 键 |
UOJXFJJWWIKRQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
规范 SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)


![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)